3-Methyl-1H-pyrrol-1-amine
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Overview
Description
“1H-Pyrrol-1-amine, 3-methyl-” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as 3-Amino-1-methyl-1H-pyrazole.
Synthesis Analysis
Pyrrole and its derivatives are synthesized using various methods. One approach involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has also been developed .Molecular Structure Analysis
The molecular formula of “1H-Pyrrol-1-amine, 3-methyl-” is C4H6N2 . The IUPAC Standard InChI is InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2 .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, pyrrole reacts with electrophiles, undergoes acylation, and can be reduced . A general and efficient Cu-assisted cycloisomerization of alkynyl imines enables an efficient synthesis of pyrroles and various types of fused heteroaromatic compounds .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and is an extremely weak base for an amine, with a conjugate acid pKa of -3.8 .Safety and Hazards
“1H-Pyrrol-1-amine, 3-methyl-” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B . It is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled . It is recommended to use this substance only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Pyrrole and its derivatives are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Mechanism of Action
Target of Action
Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of 3-Methyl-1H-pyrrol-1-amine would depend on its chemical structure and pharmacophore.
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Pyrrole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Pyrrole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
3-methylpyrrol-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-2-3-7(6)4-5/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXEVPFINMYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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